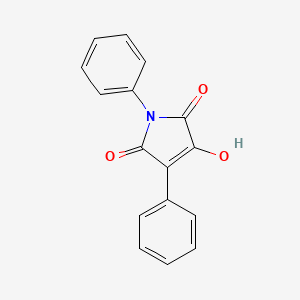![molecular formula C7H3N5O B8754606 2-Amino-4-oxo-4H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B8754606.png)
2-Amino-4-oxo-4H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-oxo-4H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with an imino and oxo functional group, as well as a carbonitrile group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Vorbereitungsmethoden
The synthesis of 2-Amino-4-oxo-4H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrimidine derivatives under specific conditions. For instance, the reaction of 4-amino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile with formamide under reflux conditions can yield the desired compound . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and scalability .
Analyse Chemischer Reaktionen
2-Amino-4-oxo-4H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imino or oxo groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to facilitate the desired transformations. Major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of complex heterocyclic compounds and as a building block for the development of new chemical entities.
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Due to its potential therapeutic effects, this compound is being investigated for the treatment of various diseases, including cancer, bacterial infections, and viral infections.
Wirkmechanismus
The mechanism of action of 2-Amino-4-oxo-4H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling and growth. By binding to the ATP-binding site of these kinases, the compound prevents their activation, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival. Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases and other pro-apoptotic proteins .
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-oxo-4H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the substitution pattern and functional groups.
Pyrido[2,3-d]pyrimidin-5-one: Another related compound with a fused pyrimidine ring system, known for its antiproliferative and kinase inhibitory properties.
Pyrimidine-5-carbonitrile derivatives: These compounds have a similar carbonitrile group and exhibit diverse biological activities, including enzyme inhibition and antimicrobial effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both imino and oxo functional groups, which contribute to its distinct chemical reactivity and biological activities.
Eigenschaften
Molekularformel |
C7H3N5O |
|---|---|
Molekulargewicht |
173.13 g/mol |
IUPAC-Name |
2-imino-4-oxopyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H3N5O/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5/h2H,(H2,9,12,13) |
InChI-Schlüssel |
CXOHWJIYWYQKAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=NC(=N)NC(=O)C2=C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Ethyl-3-[(4-nitrophenoxy)methyl]oxetane](/img/structure/B8754594.png)




